Fragransin A2
Overview
Description
Fragransin A2 is a lignan that can be isolated from the stems of Knema furfuracea (Myristicaceae) . It has shown anticancer activity .
Synthesis Analysis
The divergent syntheses of Fragransin A2 are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers . The two common chiral γ-butyrolactone intermediates were designed to be capable of assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps .
Molecular Structure Analysis
The molecular formula of Fragransin A2 is C20H24O5 . The average mass is 344.402 Da and the monoisotopic mass is 344.162384 Da .
Chemical Reactions Analysis
In the synthesis of Fragransin A2, an asymmetric α-methylation cleanly proceeded to provide 3,4-dimethyl-5-aryldihydrofuran-2 (3 H)-one in a 96% yield as a single diastereomer .
Physical And Chemical Properties Analysis
Fragransin A2 has a density of 1.2±0.1 g/cm^3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 81.0±3.0 kJ/mol and the flash point is 262.0±30.1 °C . The index of refraction is 1.565 and the molar refractivity is 95.5±0.3 cm^3 .
Scientific Research Applications
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Organic Chemistry
- Application Summary : Fragransin A2 is a type of lignan, a class of compounds that are widely distributed in plants and human food sources . It has been used in the divergent syntheses of various optically active tetrahydrofuran lignans .
- Methods of Application : An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .
- Results or Outcomes : The approach allows for assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps . These five syntheses are among the shortest and highest-yielding syntheses reported to date .
-
Cytotoxic Activity
- Application Summary : Fragransin A2 has been investigated for its cytotoxic activity against cancer cell lines .
- Methods of Application : The cytotoxic activity of Fragransin A2 was tested against eight cancer cell lines .
- Results or Outcomes : The results of these tests are not specified in the source .
- Synthesis of Other Lignans
- Application Summary : Fragransin A2 has been used in the divergent syntheses of various optically active tetrahydrofuran lignans, including (-)-chicanine, (+)-galbelgin, (+)-talaumidin, and (+)-galbacin .
- Methods of Application : An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β, γ-vicinal stereogenic centers .
- Results or Outcomes : The approach allows for assembling five different optically active tetrahydrofuran lignans from commercially available materials in a concise and effective divergent manner in five to eight steps . These five syntheses are among the shortest and highest-yielding syntheses reported to date .
Safety And Hazards
properties
IUPAC Name |
4-[(2R,3R,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXMKSFJQLFOSO-IIBDXVJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fragransin A2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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